1,3,7,9-Tetrachlorodibenzo-P-dioxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,7,9-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)17-10-4-6(14)2-8(16)12(10)18-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGYHLJVDHUACM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074070 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62470-53-5, 116889-70-4 | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,7,9-Tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116889-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,7,9-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F575L1CA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Environmental Release Pathways of 1,3,7,9 Tetrachlorodibenzo P Dioxin
Combustion Processes Research
Combustion is a primary pathway for the formation and release of 1,3,7,9-TCDD. This occurs when organic material, a chlorine source, and a catalyst are present at specific temperatures.
Waste incinerators, particularly those processing municipal solid waste and industrial waste, are significant sources of PCDD emissions, including 1,3,7,9-TCDD. The heterogeneous nature of waste provides the necessary precursors for dioxin formation. The process involves the thermal breakdown of organic matter and the subsequent reaction of chlorinated precursors.
The combustion of fossil fuels and wood also contributes to the environmental load of 1,3,7,9-TCDD. While the concentrations from these sources may be lower than those from waste incineration, the sheer volume of fuel consumed globally makes them a substantial source of diffuse emissions. The chlorine content of the fuel and the specific combustion conditions are critical factors in the formation of this compound.
The formation of 1,3,7,9-TCDD is highly influenced by temperature and the presence of catalysts. Research has identified a temperature window between 200°C and 650°C as optimal for the de novo synthesis of PCDDs on fly ash. This process involves reactions on the surface of particles where carbon, chlorine, and oxygen are present.
Industrial and Chemical Synthesis Byproducts
Certain industrial processes are known to generate 1,3,7,9-TCDD as an unintended byproduct.
The production of chlorophenols, which are used as pesticides and wood preservatives, can lead to the formation of PCDDs. Specifically, the high-temperature, alkaline hydrolysis of tetrachlorobenzene to produce trichlorophenol can result in the dimerization of chlorophenate impurities, leading to the formation of various TCDD isomers, including 1,3,7,9-TCDD.
Historically, the pulp and paper industry was a significant source of PCDD emissions due to the use of elemental chlorine for bleaching wood pulp. Chlorine would react with lignin (B12514952) and other organic compounds in the pulp to form chlorinated phenols, which could then be converted into PCDDs. The transition to elemental chlorine-free (ECF) and totally chlorine-free (TCF) bleaching technologies has dramatically reduced these emissions.
Chlorination Byproducts in Waste and Drinking Water Treatment
The treatment of waste and drinking water often involves chlorination to disinfect and purify the water. However, this process can lead to the formation of various chlorinated organic compounds as byproducts, including dioxins. nih.gov Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) can be formed when chlorine reacts with natural organic matter and other precursor compounds present in the water.
Research into wastewater treatment has identified it as a source of dioxins. tandfonline.com Studies analyzing the congener profiles in wastewater have found that highly chlorinated dioxins, such as octachlorodibenzodioxin (OCDD) and heptachlorodibenzodioxin (HpCDD), are often the most significant contributors to the total dioxin concentration. tandfonline.com While the highly toxic 2,3,7,8-TCDD congener is typically found at minimal levels, the presence of other isomers, including 1,3,7,9-TCDD, is possible as part of the complex mixture of PCDD/Fs generated during these processes. nih.govtandfonline.com The specific concentrations and formation rates of 1,3,7,9-TCDD depend on the composition of the raw water, the treatment conditions, and the type of chlorination process used.
Table 1: Dioxin Formation in Water Treatment
| Source | Process | Precursors | Commonly Found Congeners |
| Waste & Drinking Water | Chlorination | Natural Organic Matter, Phenolic Compounds | OCDD, HpCDD/F |
Natural Sources Research
While the majority of dioxin emissions are linked to human activities, research has confirmed that these compounds can also be formed through natural processes. who.int Natural sources contribute to the background levels of dioxins found in the environment globally.
Volcanic eruptions and forest fires are two of the primary natural events that release dioxins into the atmosphere. nih.govwho.int During these high-temperature events, the necessary ingredients for dioxin formation—carbon, chlorine, and oxygen—are present, allowing for the synthesis of PCDDs. The specific congener profile, including the amount of 1,3,7,9-TCDD produced, varies depending on the fuel source, the temperature of combustion, and the presence of chlorine and catalytic metals. nih.gov
Table 2: Natural Sources of Dioxin Formation
| Natural Source | Formation Conditions |
| Volcanic Eruptions | High temperatures, presence of chlorine and organic matter |
| Forest Fires | Incomplete combustion of organic material in the presence of chlorine sources |
Precursor Pathway Research for 1,3,7,9-Tetrachlorodibenzo-p-dioxin (B1142305) (e.g., from 2,4,6-trichlorophenol)
The formation of PCDDs can occur through the condensation of chlorinated phenolic precursors. Chlorophenols are a class of chemicals used in the production of pesticides and other products, and their manufacturing has been a significant historical source of dioxin contamination. nih.govcdc.gov The structure of the resulting dioxin isomer is directly related to the chlorine substitution pattern on the precursor molecules.
The self-condensation of two molecules of a trichlorophenol can lead to the formation of a tetrachlorodibenzo-p-dioxin. For example, the highly toxic 2,3,7,8-TCDD isomer is known to form from the precursor 2,4,5-trichlorophenol. cdc.govresearchgate.net
The formation of 1,3,7,9-TCDD can be hypothesized to occur from the condensation of 2,4,6-trichlorophenol (B30397) precursors. This pathway involves the coupling of two chlorophenate molecules, followed by the elimination of two chloride ions to form the stable dibenzo-p-dioxin (B167043) structure. While the thermolysis of 2,4,6-trichlorophenol has been studied, specific yields for 1,3,7,9-TCDD are not extensively documented in all research. researchgate.net However, the general mechanism of precursor condensation remains a key pathway for the formation of various TCDD isomers.
Table 3: Precursor Pathway Example
| Precursor Compound | Resulting Dioxin Isomer (Example) | Formation Mechanism |
| 2,4,5-Trichlorophenol | 2,3,7,8-TCDD | Condensation of two precursor molecules at high temperature |
| 2,4,6-Trichlorophenol | 1,3,7,9-TCDD (Hypothesized) | Condensation of two precursor molecules |
De Novo Synthesis Research
De novo synthesis is a major pathway for the formation of dioxins in thermal processes such as municipal solid waste incineration, metal smelting, and fossil fuel combustion. tandfonline.comwikipedia.org This process does not rely on the presence of structured precursors like chlorophenols but instead builds the dioxin molecule from more fundamental components.
The de novo synthesis mechanism typically occurs at temperatures ranging from 200 to 900°C. researchgate.net It involves reactions between elemental carbon (in the form of soot or fly ash), a source of chlorine (such as inorganic chlorides or organochlorines), and oxygen. The presence of metal catalysts, particularly copper, is known to significantly promote the rate of these reactions. wikipedia.org The carbon matrix of fly ash acts as a surface where these reactions can take place, leading to the formation of a wide range of PCDD and PCDF congeners, including 1,3,7,9-TCDD. The relative amounts of the different isomers produced are highly dependent on the specific conditions of the combustion process, such as temperature, residence time, and the composition of the fuel and flue gases. nih.gov
Table 4: Conditions for De Novo Synthesis of Dioxins
| Parameter | Condition |
| Temperature Range | 200 - 900°C |
| Required Components | Carbon, Chlorine Source, Oxygen |
| Catalysts | Metals (e.g., Copper) |
| Common Processes | Waste Incineration, Metal Smelting, Combustion |
Environmental Fate and Transport Research of 1,3,7,9 Tetrachlorodibenzo P Dioxin
Persistence and Degradation Studies
Polychlorinated dibenzo-p-dioxins (PCDDs) are recognized for their persistence in the environment. mdpi.com The stability of these compounds, including 1,3,7,9-tetrachlorodibenzo-p-dioxin (B1142305), is a significant factor in their long-term environmental presence.
The environmental persistence of dioxins varies considerably across different environmental compartments.
Soil: The half-life of dioxins in soil can be extensive, with estimates ranging from 60 to 80 years in some cases. nih.gov More specifically, research on the closely related and highly studied 2,3,7,8-TCDD indicates a half-life on the soil surface of 9 to 15 years, while in the subsurface, this can extend to 25 to 100 years. oup.com These compounds can seep deep into the soil and sediment, contributing to their long-term presence. nih.gov
Water: In aquatic environments, the majority of dioxins are expected to be associated with sediments and suspended materials due to their very low water solubility. epa.gov The persistence half-life of TCDD in lakes has been estimated to be over 1.5 years. epa.gov One study in a model aquatic environment determined the half-life of TCDD to be approximately 600 days. scilit.com
Air: In the atmosphere, vapor-phase TCDD can be degraded through reactions with hydroxyl radicals and direct photolysis. epa.gov Particulate-phase TCDD is primarily removed from the air by wet and dry deposition. epa.gov The reaction half-life of TCDD in the air has been estimated to be around 30 days. ca.gov
Table 1: Estimated Environmental Half-Life of TCDD in Various Media
| Media | Estimated Half-Life | Reference |
| Soil (Surface) | 9–15 years | oup.com |
| Soil (Subsurface) | 25–100 years | oup.com |
| Soil (General) | 60–80 years | nih.gov |
| Water (Lakes) | > 1.5 years | epa.gov |
| Water (Model System) | ~600 days | scilit.com |
| Air | ~30 days | ca.gov |
Photodegradation is a significant process for the breakdown of dioxins. When exposed to ultraviolet (UV) light, TCDD can undergo chemical changes. nih.gov Research has shown that TCDD in herbicide formulations exposed to natural sunlight on leaves, soil, or glass plates was largely degraded within a single day, primarily through photochemical dechlorination. capes.gov.br
Studies have investigated the use of photocatalysts to enhance this degradation. For example, the photodegradation of 2,3,7,8-TCDD in the presence of silver titanium oxide (AgTi) and silver titanium doped into Y-zeolite (AgTiY) under UV irradiation showed significant success, with 98-99% degradation achieved after five hours at a wavelength of 302 nm. mdpi.com The primary degradation product identified was the less chlorinated and less toxic 2,3,7-trichlorodibenzo-p-dioxin. mdpi.com
TCDD is generally resistant to hydrolysis and chemical degradation under normal environmental conditions. It is considered relatively stable toward acids and alkalis. nih.gov While TCDD is resistant to biodegradation in general, some microbial degradation can occur. epa.gov For instance, a fungal strain, Penicillium sp. QI-1, isolated from activated sludge, demonstrated the ability to degrade 87.9% of 2,3,7,8-TCDD within 6 days under optimal laboratory conditions. nih.gov The degradation pathway involved the formation of several intermediate compounds. nih.gov Similarly, bacterial communities from contaminated soil have been shown to degrade about 95% of 2,3,7,8-TCDD within 60 days in a laboratory setting. nih.gov
Environmental Distribution and Partitioning Research
The distribution of this compound in the environment is largely governed by its physical and chemical properties, particularly its low water solubility and high affinity for organic matter.
Due to their hydrophobic nature, dioxins strongly adsorb to soil and sediment particles. osti.gov This sorption process significantly limits their mobility in the environment. dioxin20xx.org Studies on the sorption of 1,2,7,8-TCDD and 1,4,7,8-TCDD have shown that these compounds readily partition from the dissolved phase to soil. osti.govdioxin20xx.org The amount of TCDD sorbed to the soil is directly related to the soil's surface area. osti.govdioxin20xx.org
The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the sorption of organic chemicals in soil and sediment. For TCDD, the log Koc has been estimated to be around 7.0, although there is a wide range of uncertainty. epa.gov A high Koc value indicates a strong tendency for the chemical to bind to organic matter in soil and sediment, thus reducing its availability for transport in water. ca.gov
Table 2: Soil Sorption Data for TCDD Congeners
| TCDD Congener | Soil Type | Sorption Coefficient (Kd) (L/g) | Reference |
| 1,2,7,8-TCDD | Various soils | 0.363 - 1.514 | dioxin20xx.org |
| 1,2,7,8-TCDD | Bentonite clay | 4.153 | dioxin20xx.org |
| 1,2,7,8-TCDD | Kaolin clay | 0.885 | dioxin20xx.org |
| 1,4,7,8-TCDD | Silt loam | 3.59 | osti.gov |
Atmospheric transport is a primary mechanism for the widespread distribution of dioxins. acs.orgacs.org These compounds are released into the atmosphere from sources such as waste incineration and industrial processes. nih.govwikipedia.org In the atmosphere, TCDD exists in both the vapor phase and associated with particulate matter. epa.gov
Particulate-phase TCDD is removed from the atmosphere through wet and dry deposition. epa.gov This deposition leads to the contamination of soil, water, and vegetation far from the original source. osti.gov Modeling studies are crucial for understanding the long-range transport and deposition patterns of these persistent organic pollutants. acs.org
Water Column Transport Research
Research on the specific transport characteristics of this compound (1,3,7,9-TCDD) is often encompassed within the broader study of tetrachlorodibenzo-p-dioxin (TCDD) congeners. The environmental transport of these compounds in aquatic systems is fundamentally governed by their distinct physicochemical properties, particularly their very low water solubility and high lipophilicity (fat-loving nature). epa.gov
Due to these properties, TCDDs exhibit a strong tendency to partition out of the water phase and adsorb to organic matter. In the water column, most TCDD is expected to be associated with suspended particulate matter and bottom sediments rather than being freely dissolved. epa.govnih.gov This adsorption to solids is a critical factor controlling their fate and transport. Aquatic sediments are considered a primary environmental sink for TCDD releases. epa.gov
Studies on closely related TCDD isomers reveal a high sorption affinity to soils and sediments, a characteristic that is strongly correlated with the organic matter (OM) content of the solid phase. nih.gov Research using isomers such as 1,3,7,8-TCDD demonstrated that these compounds were more tightly bound to soil with high organic matter than to soil with low organic matter. nih.govresearchgate.net The transport of these compounds in water is therefore limited. Combustion analyses of soil columns after experiments showed that the majority of TCDDs were adsorbed in the top 1-5 cm of the column. nih.gov This indicates that vertical movement through the water column to the sediment, and subsequent burial, is a more significant transport mechanism than lateral movement in a dissolved state. The potential for movement may be linked to the transport of fine, contaminated colloidal particles. nih.gov
Interactive Table: Sorption Affinity of TCDD Isomers to Soil
This table presents findings from batch experiments on TCDD isomers, indicating a strong correlation between sorption and the organic matter content of the soil. nih.gov
| Soil Type | Organic Matter (OM) Content | Sorption Affinity | Time to Reach Sorption Equilibrium |
| High OM Soil | High | Tightly Bound | Longer |
| Low OM Soil | Low | Less Tightly Bound | Shorter |
Bioaccumulation and Biomagnification Research in Ecological Systems
Bioaccumulation is the process by which organisms accumulate a substance from all sources, including water, air, and food. Biomagnification is a specific type of bioaccumulation where the concentration of a substance increases in organisms at successively higher levels in a food chain. Polychlorinated dibenzo-p-dioxins (PCDDs), the class of compounds to which 1,3,7,9-TCDD belongs, are known for their potential to bioaccumulate and biomagnify. epa.gov This is due to their chemical stability, persistence in the environment, and their lipophilicity, which causes them to be stored in the fatty tissues of organisms. epa.govwikipedia.org
Aquatic Food Web Dynamics Research
In aquatic ecosystems, the bioaccumulation of TCDDs begins at the base of the food web. Benthic invertebrates and aquatic plants can accumulate these compounds from contaminated sediment and water. researchgate.net Fish and other aquatic organisms then take in TCDDs through various routes, including direct uptake from the water, ingestion of contaminated sediment, and consumption of prey. researchgate.netepa.gov
Research has shown that while various dioxin congeners are present in the environment, fish tend to selectively accumulate the 2,3,7,8-substituted isomers. researchgate.net The accumulation of TCDDs in fish can be significant, leading to the development of field-derived bioaccumulation factors (BAFs) to quantify this process. nih.gov
A key metric for assessing accumulation from sediment is the biota-sediment accumulation factor (BSAF), which relates the lipid-normalized concentration of a chemical in an organism to its concentration in the organic carbon of surface sediment. epa.gov For the highly studied 2,3,7,8-TCDD, measured BSAFs in fish have been observed to range from 0.03 to 0.30. epa.govnih.gov This indicates that while accumulation from sediment occurs, a state of disequilibrium often exists between the fish and the sediment. epa.gov
Interestingly, some research suggests that TCDD does not significantly biomagnify between lower trophic levels, for instance, from invertebrates to the forage fish that eat them. epa.gov This is likely due to the capacity of fish to metabolize certain congeners. epa.govepa.gov However, significant biomagnification is observed at the top of the aquatic food web. epa.gov Fish-eating birds and mammals, through the consumption of contaminated fish, can accumulate very high concentrations of these compounds. epa.govresearchgate.net For example, studies in Lake Ontario revealed that the biomagnification of 2,3,7,8-TCDD is significant between fish and the fish-eating birds that prey on them. epa.gov
Interactive Table: Biota-Sediment Accumulation Factors (BSAFs) for 2,3,7,8-TCDD in Fish
This table provides a summary of BSAF values for 2,3,7,8-TCDD from various studies, illustrating the range of accumulation from sediment into fish. A generic BSAF of 0.3 is often recommended for risk assessments. epa.govnih.gov
| Environment/Species | BSAF Range | Reference |
| Various Environments and Fish Species | 0.03 - 0.30 | epa.gov |
| Generic Value for Risk Assessment | 0.3 | nih.gov |
Terrestrial Food Chain Contamination Pathways
In terrestrial ecosystems, the primary pathway for dioxin contamination begins with their release into the atmosphere and subsequent deposition onto soil and vegetation. nih.gov From there, these compounds enter the food chain. Herbivorous animals may ingest contaminants by eating plants, while soil-dwelling organisms like earthworms accumulate them directly from the soil. These organisms are then consumed by predators, transferring the contaminants up to higher trophic levels. nih.govynu.ac.jp This movement through the food web can result in bioconcentration and biomagnification. wikipedia.org
A study of a terrestrial food web in Japan used stable nitrogen isotope ratios (δ15N) to precisely determine the trophic position of various organisms, including plants, insects, earthworms, mice, and birds. ynu.ac.jp The research found a significant positive correlation between the concentrations of lower-chlorinated PCDD/Fs (including tetrachlorinated congeners) and the trophic level (δ15N) of the organism. ynu.ac.jp This relationship provides clear evidence of biomagnification in the terrestrial food chain.
The study calculated the slope of the linear regression between the logarithm of the dioxin concentration and the trophic level. For tetra- to hexa-chlorinated PCDD/F congeners, these slopes ranged from 0.15 to 0.53, confirming that their concentrations increase at higher feeding positions. ynu.ac.jp Consequently, the highest toxic equivalent (TEQ) concentrations were discovered in top predators, specifically raptor species. ynu.ac.jp
Interactive Table: Relationship Between Dioxin Congeners and Terrestrial Trophic Level
This table summarizes findings on the biomagnification of PCDD/F congeners in a terrestrial food web. The positive slope indicates that concentrations increase with the trophic level. ynu.ac.jp
| Dioxin Congener Group | Correlation with Trophic Level (δ15N) | Slope of Linear Regression | Conclusion |
| Lowly-chlorinated PCDD/Fs (tetra- to penta-) | Significant Positive Correlation | 0.15 to 0.53 | Biomagnification Occurs |
| Highly-chlorinated PCDD/Fs (e.g., OCDD/F) | No Significant Correlation | Not Significant | No Clear Biomagnification |
Analytical Methodologies for 1,3,7,9 Tetrachlorodibenzo P Dioxin
Sampling and Sample Preparation Research
The initial and most critical steps in the analysis of 1,3,7,9-TCDD involve the collection of a representative sample and the subsequent extraction and purification of the analyte from complex matrices. These procedures are designed to isolate the target compound from interfering substances and concentrate it to levels suitable for instrumental analysis.
Matrix-Specific Extraction Techniques (e.g., soil, biological tissues, air)
The choice of extraction technique is dictated by the physical and chemical properties of the sample matrix. For persistent organic pollutants like 1,3,7,9-TCDD, which are lipophilic and have low water solubility, established methods for dioxin extraction are employed.
Soil and Sediment: Soxhlet extraction is a commonly used technique for solid matrices. The sample is typically mixed with a drying agent like anhydrous sodium sulfate (B86663) and extracted with an organic solvent such as toluene (B28343) or a hexane (B92381)/acetone mixture for an extended period (e.g., 16-24 hours) nih.govms.gov. Pressurized fluid extraction (PFE) offers a more rapid alternative, using elevated temperatures and pressures to enhance extraction efficiency with reduced solvent consumption.
Biological Tissues: The high lipid content of biological tissues necessitates specific extraction protocols. A common approach involves homogenization of the tissue followed by extraction with a nonpolar solvent system like hexane or dichloromethane/hexane publications.gc.ca. For fatty samples, a preliminary acid or base digestion may be employed to break down the lipid matrix before solvent extraction publications.gc.ca.
Air: Air sampling for dioxins, including 1,3,7,9-TCDD, typically involves high-volume samplers that draw air through a glass fiber filter to capture particulate-bound compounds, followed by a sorbent cartridge, often containing polyurethane foam (PUF) or XAD-2 resin, to trap vapor-phase dioxins ms.gov. The filter and the sorbent are then extracted separately or combined, usually via Soxhlet extraction with toluene.
Cleanup and Fractionation Methods (e.g., column chromatography)
Following extraction, the sample extract contains a complex mixture of co-extracted compounds that can interfere with the analysis of 1,3,7,9-TCDD. A multi-step cleanup process is therefore essential.
Column chromatography is the cornerstone of dioxin cleanup. A series of columns packed with different adsorbents is used to separate the target analytes from interfering compounds.
| Adsorbent | Purpose | Typical Elution Solvents |
| Multi-layer Silica (B1680970) Gel | A common initial cleanup step. Layers can include silica gel, acid-modified silica gel, and base-modified silica gel to remove acidic, basic, and polar interferences. | Hexane, Dichloromethane/Hexane |
| Alumina | Separates dioxins from polychlorinated biphenyls (PCBs) and other chlorinated hydrocarbons. | Hexane, Dichloromethane |
| Florisil | Used for further fractionation and removal of interfering pesticides. | Hexane, Dichloromethane |
| Activated Carbon | Highly effective for separating planar compounds like dioxins from non-planar interferences. | Toluene (reverse elution) |
These cleanup steps are often performed sequentially to achieve the high degree of purity required for sensitive instrumental analysis publications.gc.canih.govharvard.edu.
Advanced Chromatographic and Spectrometric Techniques
The instrumental analysis of 1,3,7,9-TCDD relies on high-resolution chromatographic separation coupled with highly sensitive and specific detection methods.
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)
HRGC-HRMS is the gold standard for the definitive identification and quantification of dioxins, including 1,3,7,9-TCDD publications.gc.cawell-labs.comca.gov.
High-Resolution Gas Chromatography (HRGC): Capillary columns with specific stationary phases are used to separate the various TCDD isomers. For instance, a 60-meter DB-5 or equivalent column can separate many of the 22 TCDD isomers. The separation of 2,3,7,8-TCDD from other isomers is a critical performance criterion, and specific columns are validated for this purpose ca.gov. The elution order of TCDD isomers is well-characterized, allowing for the identification of 1,3,7,9-TCDD based on its retention time relative to known standards epa.gov.
High-Resolution Mass Spectrometry (HRMS): HRMS provides the high selectivity and sensitivity needed to detect the picogram to femtogram levels of dioxins typically found in environmental samples. The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where it monitors the specific m/z values of the molecular ions of the tetrachlorinated dioxins. For TCDDs, the characteristic ions monitored include m/z 319.8966 and 321.8936 epa.gov. The precise mass measurement capabilities of HRMS allow for the differentiation of dioxins from other compounds with the same nominal mass. Isotope dilution, using ¹³C-labeled internal standards, is employed for accurate quantification well-labs.com.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) with Electron Capture Detection
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that offers significantly enhanced separation capacity compared to single-column GC.
In GCxGC, two columns with different stationary phases are coupled in series. The effluent from the first column is cryo-focused and then rapidly injected onto the second, shorter column. This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram with much greater peak capacity.
While HRMS is the standard detector, an electron capture detector (ECD) can be used as a more cost-effective alternative for screening purposes wur.nl. The ECD is highly sensitive to halogenated compounds like TCDD. A study demonstrated that a GCxGC-µECD system could successfully separate all relevant WHO-toxic PCDD/Fs and dioxin-like PCBs, achieving a limit of detection of 0.5 pg WHO-PCDD/F-TEQ/g in fish oil, with reproducibility below 10% wur.nl. Although not specifically detailed for 1,3,7,9-TCDD, the enhanced separation power of GCxGC would be beneficial for resolving it from other co-eluting isomers and matrix interferences.
Emerging Analytical Approaches for Congener-Specific Quantification
Research continues to focus on developing faster and more cost-effective methods for dioxin analysis.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Triple quadrupole mass spectrometers (MS/MS) are increasingly being used as an alternative to HRMS publications.gc.ca. GC-MS/MS offers high selectivity through selected reaction monitoring (SRM) and can be a more accessible and affordable option for many laboratories. An analytical procedure combining a miniaturized sample cleanup with GC-QqQ-MS/MS has been developed for the quantification of 17 PCDD/F congeners in contaminated soil publications.gc.ca.
Atmospheric Pressure Gas Chromatography (APGC)-MS/MS: APGC is a soft ionization technique that can reduce fragmentation and enhance the molecular ion signal, potentially improving sensitivity for dioxin analysis.
These emerging techniques, while promising, still require rigorous validation against the established HRGC-HRMS methods to ensure comparable sensitivity, selectivity, and accuracy for the congener-specific quantification of isomers like 1,3,7,9-TCDD.
Quality Assurance and Quality Control in Dioxin Analysis
Quality Assurance (QA) and Quality Control (QC) are fundamental components of analytical methods for dioxins to ensure the generation of precise and accurate data. epa.gov Regulatory frameworks, such as those established by the U.S. Environmental Protection Agency (EPA), outline a comprehensive set of QA/QC procedures that laboratories must follow. epa.govepa.gov These measures are designed to monitor and evaluate the performance of the entire analytical system, from sample collection to final data reporting.
The core of modern dioxin analysis is the isotope dilution technique, where known quantities of isotopically labeled analogues of the target analytes are added to each sample before extraction. chromatographytoday.comchromatographyonline.com For the analysis of tetrachlorodibenzo-p-dioxins, a 13C-labeled 2,3,7,8-TCDD is often used as an internal standard. epa.gov These standards behave almost identically to the native (unlabeled) compounds throughout the extraction, cleanup, and analysis processes. By measuring the ratio of native analyte to its labeled standard, analysts can accurately quantify the concentration of the target compound while correcting for losses during sample preparation and for instrumental variations. chromatographytoday.com
Key QA/QC elements mandated by standard methods like EPA Method 1613B include: well-labs.comms.gov
Method Blanks: A method blank (an analyte-free matrix) is processed alongside each batch of samples to assess for potential laboratory contamination. epa.gov The absence of target analytes in the blank is crucial for verifying the cleanliness of the analytical system.
Laboratory Control Sample (LCS) or Ongoing Precision and Recovery (OPR): An LCS is a clean matrix spiked with known concentrations of the target analytes. eurofinsus.com It is analyzed with each sample batch to monitor the laboratory's ongoing performance and the method's accuracy and precision.
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known amount of the target analytes and analyzed along with the unspiked sample. This is done to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.
Instrument Performance Checks: Regular calibration of the GC/MS system is required using a series of calibration standards containing both native and labeled compounds to establish relative response factors. epa.gov Checks on chromatographic resolution and mass spectrometer performance are also mandatory. nih.gov
The following table summarizes the typical QC checks and their acceptance criteria as specified in EPA Method 1613.
| QC Element | Purpose | Frequency | Typical Acceptance Criteria (EPA Method 1613) | Citation |
| Initial Precision and Recovery (IPR) | Demonstrate initial laboratory capability. | Before analyzing samples. | Analyze 4 replicates of a spiked clean matrix; RSDs and recoveries must be within method-specified limits. | epa.gov |
| Method Blank | Assess laboratory contamination. | One per analytical batch. | Below the Method Detection Limit (MDL) or a specified fraction of the regulatory limit. | epa.gov |
| Ongoing Precision and Recovery (OPR/LCS) | Monitor ongoing laboratory performance. | One per analytical batch. | Recovery of spiked analytes must be within method-specified control limits. | eurofinsus.com |
| Labeled Internal Standard Recovery | Assess method performance for each sample. | Every sample, blank, and QC sample. | Recoveries typically must be within 25-150% for TCDDs/TCDFs. | ms.govwell-labs.com |
| GC Column Resolution | Ensure separation of critical isomers. | Beginning of each 12-hour shift. | Valley between 2,3,7,8-TCDD and other TCDD isomers must be ≤ 25%. | epa.gov |
| Ion Abundance Ratio | Confirm analyte identification. | Every detection. | Must be within ±15% of the theoretical ratio for the specific ion pair. | epa.gov |
Multivariate statistical approaches, such as control charts, can also be employed to monitor the performance of the analysis for multiple congeners simultaneously, helping to detect systematic errors and trends over time. nih.gov
Method Detection Limits and Quantification Limits Research
In the trace analysis of dioxins, understanding the limits of the analytical method is crucial for data interpretation. Key metrics include the Method Detection Limit (MDL) and the Quantification Limit (QL). env.go.jp
Method Detection Limit (MDL): The MDL is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. researchgate.net It is typically determined by analyzing at least seven replicate samples spiked with the analyte at a concentration near the expected detection limit.
Estimated Detection Limit (EDL): For high-resolution mass spectrometry methods, an EDL is often calculated for each analyte in every sample. eurofinsus.com This is the minimum concentration required to produce a signal-to-noise ratio of at least 2.5. wa.gov
Quantification Limit (QL) or Practical Quantitation Limit (PQL): The QL is the lowest concentration of an analyte that can be reliably quantified with a specified level of precision and accuracy under routine laboratory operating conditions. wa.gov It is often defined as the concentration corresponding to the lowest point on the calibration curve. A common approach defines the QL as the level where the signal-to-noise ratio is 10. env.go.jp
The detection and quantification limits for dioxins are not fixed values; they are highly dependent on the level of interferences from the sample matrix, the specific congener being analyzed, and the performance of the instrument. well-labs.comms.gov For instance, complex matrices like soil, sediment, and biological tissues often have higher detection limits due to co-extracted interfering compounds that can mask the analyte signal.
Research and standard methods provide typical detection or reporting limits for the 17 toxic 2,3,7,8-substituted dioxin and furan (B31954) congeners. While specific research on the MDL for the 1,3,7,9-TCDD isomer is not as prevalent, the analytical principles are the same. Its detection limit would be determined experimentally using the same procedures. The values for 2,3,7,8-TCDD can serve as a benchmark. The exceptionally high toxicity of 2,3,7,8-TCDD has driven the need for methods capable of reaching extremely low detection limits, often in the parts-per-quadrillion (ppq) range for water samples and low parts-per-trillion (ppt) range for soils and tissues. nih.gov
The following table presents examples of detection and quantification limits for TCDD from various sources and methods.
| Analyte/Group | Method | Matrix | Detection/Quantification Limit | Unit | Citation |
| 2,3,7,8-TCDD | EPA Method 1613B | Water | 10 (Minimum Level) | pg/L (ppq) | well-labs.comms.gov |
| 2,3,7,8-TCDD | EPA Method 1613B | Soil/Sediment | 1 (Minimum Level) | ng/kg (ppt) | well-labs.comms.gov |
| 2,3,7,8-TCDD | EPA Method 613 | Wastewater | 10 (Method Detection Limit) | ng/L (ppt) | epa.gov |
| TCDDs (Total) | EPA Method 8280B | Water | 10-50 (Quantification) | ng/L (ppt) | epa.gov |
| TCDDs (Total) | EPA Method 8280B | Soil/Fly Ash | 1-5 (Quantification) | µg/kg (ppb) | epa.gov |
| 1,3,6,8-TCDD | GC-MS/MS | Standard Solution | 10 (on-column amount) | fg | thermofisher.com |
When an analyte is not detected, the result is typically reported as less than the sample-specific EDL or the method-specific MDL/QL. wa.gov The handling of these non-detect values is critical, especially when calculating total toxicity equivalents (TEQs), with different substitution methods (e.g., zero, one-half the detection limit, or the Kaplan-Meier estimator) being used depending on the data characteristics. wa.gov
Toxicological Research Paradigms and Mechanisms Non Clinical, Environmental Models
Aryl Hydrocarbon Receptor (AhR) Mediated Mechanisms Research
The toxic effects of many dioxin-like compounds, including 1,3,7,9-TCDD, are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a protein found in the cells of various organisms. nih.gov This receptor is a ligand-activated transcription factor, meaning that when a compound like a dioxin binds to it, it can alter the expression of specific genes. mdpi.comnih.gov
Ligand Binding and Receptor Activation Studies
Research has shown that upon binding to a ligand such as 2,3,7,8-TCDD, a prototypical dioxin, the AhR undergoes a conformational change. mdpi.com This change allows it to move into the cell's nucleus, where it partners with another protein called the AhR nuclear translocator (ARNT). nih.govnih.gov This newly formed complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), which in turn initiates the transcription of target genes. mdpi.comnih.gov
Studies have demonstrated that the binding of some dioxin-like compounds to the AhR is essentially irreversible. osti.gov For instance, the prototypical ligand 2,3,7,8-TCDD exhibits very slow dissociation from the AhR in various species. nih.gov This persistent binding is thought to contribute to the prolonged activation of the AhR and the subsequent toxic effects observed. osti.gov The stability of the AhR is also enhanced upon ligand binding, protecting it from degradation within the cell. osti.gov
The affinity with which different dioxin congeners bind to the AhR can vary significantly, which is a key factor in their differing toxic potencies. wikipedia.org While halogenated aromatic hydrocarbons (HAHs) like TCDD are potent activators of the AhR, other compounds like polycyclic aromatic hydrocarbons (PAHs) typically bind with lower affinity. nih.gov
Gene Expression and Transcriptomic Alterations Research
The activation of the AhR by dioxins leads to widespread changes in gene expression. nih.gov This alteration of the transcriptome is a key mechanism underlying the toxic effects of these compounds. nih.gov A primary consequence of AhR activation is the induction of genes encoding for xenobiotic-metabolizing enzymes, such as those in the cytochrome P450 family, specifically CYP1A1, CYP1A2, and CYP1B1. mdpi.comnih.gov These enzymes are involved in the breakdown of foreign substances. wikipedia.org
Research using microarray analysis has identified a core set of genes that are consistently affected by TCDD across different species and cell types. nih.govosti.gov However, there are also significant species-specific differences in the transcriptomic response to dioxin exposure. nih.govnih.gov For example, a study comparing the effects of TCDD on rat and mouse liver cells found that while a small number of genes were affected in both species, the majority of the gene expression changes were unique to each species. nih.gov
Recent studies have employed advanced techniques like single-nuclei RNA sequencing to investigate cell-specific changes in gene expression in response to TCDD. researchgate.net This approach has revealed that TCDD can induce genes related to oxidative stress in hepatocytes and disrupt lipid homeostasis in multiple liver cell types. researchgate.net Furthermore, research on porcine granulosa cells with reduced AhR expression has shown that TCDD can still alter the expression of genes involved in processes like vitamin A metabolism, follicular development, and inflammation, suggesting potential AhR-independent mechanisms of action. peerj.com
Downstream Signaling Pathway Investigations
The binding of a ligand to the AhR and the subsequent changes in gene expression trigger a cascade of downstream signaling events. mdpi.com One of the most well-established pathways involves the AhR/ARNT complex binding to DREs, leading to the transcription of target genes. mdpi.comnih.gov
Beyond this canonical pathway, research has uncovered other signaling mechanisms influenced by AhR activation. For instance, studies have shown that TCDD can induce the production of tumor necrosis factor-alpha (TNF-α) in human macrophages. nih.gov This process is dependent on the AhR and involves the sequential activation of the epidermal growth factor receptor (EGFR) and the extracellular signal-regulated kinase (ERK) pathway. nih.gov
Furthermore, AhR activation has been shown to play a role in regulating the immune system. TCDD has been found to suppress inflammatory responses in a mouse model of colitis, in part by promoting the generation of regulatory T cells (Tregs). nih.gov Other studies have demonstrated that TCDD can alleviate airway inflammation in asthma models by decreasing neutrophil recruitment and the expression of Th17 cytokines, while promoting Treg differentiation. plos.org The activation of the AhR by TCDD can also influence the gut microbiome, with studies showing dose-dependent shifts in bacterial populations that are consistent with the progression of non-alcoholic fatty liver disease. mdpi.com
Comparative Toxicological Potency Research of Dioxin Congeners
Dioxins encompass a group of 75 different congeners, each with a unique chemical structure and varying levels of toxicity. wikipedia.org To assess the risk posed by mixtures of these compounds, researchers utilize concepts like Toxic Equivalency Factors (TEFs) and Relative Potency Factors (RPFs).
Toxic Equivalency Factor (TEF) Derivation and Application in Research
The Toxic Equivalency Factor (TEF) is a tool used to express the toxicity of different dioxin-like compounds relative to the most toxic congener, 2,3,7,8-TCDD, which is assigned a TEF of 1.0. wikipedia.orgwikipedia.org This approach allows for the calculation of the total toxic equivalency (TEQ) of a mixture by summing the weighted potencies of each individual compound. wikipedia.orgnih.gov
TEFs are consensus values derived from a comprehensive database of in vivo and in vitro studies and are the result of expert scientific judgment. nih.govornl.gov The World Health Organization (WHO) has established TEF values for various polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and dioxin-like polychlorinated biphenyls (PCBs). ornl.gov To be included in the TEF approach, a compound must be structurally similar to PCDDs or PCDFs, bind to the AhR, elicit AhR-mediated responses, and be persistent and accumulate in the food chain. wikipedia.org
The TEF methodology is a component-based mixture method recommended by the U.S. Environmental Protection Agency (EPA) for evaluating human health risks from exposure to dioxin-like compounds. ornl.gov
Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Dioxin-like Compounds
| Compound | TEF |
|---|---|
| Polychlorinated Dibenzo-p-dioxins (PCDDs) | |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (B1198213) (HxCDD) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (HxCDD) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | 0.01 |
| Octachlorodibenzo-p-dioxin (B131699) (OCDD) | 0.0003 |
| Polychlorinated Dibenzofurans (PCDFs) | |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |
This table is not exhaustive and represents a selection of established TEFs.
Relative Potency Factor (RPF) Methodologies
The Relative Potency Factor (RPF) approach is another methodology used to estimate the risk of chemical mixtures. epa.gov Similar to the TEF concept, it involves scaling the doses of individual components in a mixture relative to the potency of an index chemical. epa.gov The total risk is then estimated based on the dose-response curve of the index compound. epa.gov
This methodology has been applied to other classes of compounds, such as polycyclic aromatic hydrocarbons (PAHs), using benzo[a]pyrene (B130552) as the index chemical. epa.govepa.gov The development of RPFs involves a weight-of-evidence approach to determine if there is adequate information for a given compound to be included. epa.gov For environmental metabolites, RPFs can be developed by comparing their toxicity profiles to the parent molecule and to each other, often based on mode-of-action studies. nih.gov
In Vitro and Ex Vivo Model Studies of Cellular Responses
In vitro and ex vivo studies are fundamental in elucidating the cellular mechanisms of action of 1,3,7,9-tetrachlorodibenzo-p-dioxin (B1142305) (1,3,7,9-TCDD). These models allow for the controlled investigation of molecular and cellular events following exposure to the compound, providing insights into its toxicological profile.
A hallmark of 1,3,7,9-TCDD toxicity is the induction of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases involved in the metabolism of a wide array of xenobiotics and endogenous compounds. This induction is primarily mediated through the activation of the aryl hydrocarbon receptor (AhR). nih.gov
Upon binding to ligands like 1,3,7,9-TCDD, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). nih.gov This leads to the enhanced transcription of target genes, most notably those encoding for CYP1A1, CYP1A2, and CYP1B1. nih.govnih.gov
Research in various cell models has consistently demonstrated the potent ability of TCDD to induce CYP1A1 and CYP1B1. For instance, in human aortic endothelial cells, TCDD exposure resulted in a concentration-dependent increase in both CYP1A1 and CYP1B1 mRNA, protein, and enzyme activity. nih.gov Similarly, studies in human ovarian cancer cell lines (OVCAR-3 and SKOV-3) and immortalized ovarian surface epithelial cells (IOSE-385) showed significant increases in CYP1A1 and CYP1B1 mRNA levels upon TCDD treatment, indicating AhR signaling activation. nih.gov
Avian liver microsomes also exhibit marked induction of CYP-dependent arachidonic acid metabolism following TCDD exposure. nih.gov Studies on hatchlings from four different avian orders demonstrated a fivefold or greater increase in the formation of arachidonic acid metabolites. nih.gov Western blot analyses confirmed the induction of two CYP1A-related enzymes in these species. nih.gov
The induction of these enzymes is not merely a biomarker of exposure but also plays a role in the toxic effects of TCDD. The increased enzymatic activity can lead to the production of reactive oxygen species (ROS) and alter the metabolism of endogenous signaling molecules, contributing to cellular damage and disruption of physiological processes. nih.gov
| Cell/Tissue Model | Induced Enzymes | Key Findings | Reference |
|---|---|---|---|
| Human Aortic Endothelial Cells | CYP1A1, CYP1B1 | Concentration-dependent increase in mRNA, protein, and enzyme activity. nih.gov | nih.gov |
| Human Ovarian Cancer Cells (OVCAR-3, SKOV-3) | CYP1A1, CYP1B1 | Significant increase in mRNA levels, indicating AhR activation. nih.gov | nih.gov |
| Avian Liver Microsomes (chick, pigeon, cormorant, great blue heron) | CYP1A-related enzymes | Marked induction of CYP-dependent arachidonic acid metabolism. nih.gov | nih.gov |
| Human Dendritic Cells | CYP1A1 | Increased mRNA and protein levels of AhR and CYP1A1 after TCDD treatment. scienceopen.com | scienceopen.com |
The influence of 1,3,7,9-TCDD on cellular proliferation and differentiation is complex and often cell-type specific. TCDD can disrupt the delicate balance between these processes, contributing to its toxic and carcinogenic effects. nih.gov
In some contexts, TCDD has been shown to inhibit cell proliferation. For example, in the human ovarian cancer cell line OVCAR-3, TCDD dose-dependently inhibited cell proliferation, with a 50% maximal inhibitory concentration (IC50) estimated at 4.63 nM. nih.gov This anti-proliferative effect was dependent on the AhR, as siRNA-mediated knockdown of the receptor blocked the TCDD-mediated suppression of cell growth. nih.gov
Conversely, in other cell types, TCDD can promote proliferation. In a human model of adult liver progenitors (HepaRG cells), TCDD induced cell proliferation in confluent, undifferentiated cells. researchgate.net Furthermore, in a two-stage lung tumorigenesis model in mice, TCDD was found to promote cell proliferation in lung tissues pretreated with the carcinogen NNK. researchgate.net
TCDD also impacts cellular differentiation. In a study involving primary biliary cholangitis (PBC), TCDD-activated dendritic cells were shown to promote the differentiation of naïve CD4+ T cells into Th1 and Th17 cells. scienceopen.com This suggests a role for TCDD in modulating immune cell differentiation and potentially contributing to autoimmune processes. scienceopen.com Research on porcine granulosa cells has also indicated that TCDD can affect the abundance of genes and proteins involved in cell proliferation and differentiation, potentially disturbing cell cycle progression. nih.gov
| Cell Model | Effect | Key Findings | Reference |
|---|---|---|---|
| Human Ovarian Cancer Cells (OVCAR-3) | Inhibition of proliferation | Dose-dependent inhibition, mediated by the AhR. nih.gov | nih.gov |
| Human Liver Progenitor Cells (HepaRG) | Induction of proliferation | Observed in undifferentiated, confluent cells. researchgate.net | researchgate.net |
| Mouse Lung Tissue | Promotion of proliferation | Occurred in tissues pretreated with a carcinogen. researchgate.net | researchgate.net |
| Human Naïve CD4+ T cells | Promotion of differentiation | Promoted differentiation into Th1 and Th17 cells when co-cultured with TCDD-activated dendritic cells. scienceopen.com | scienceopen.com |
| Porcine Granulosa Cells | Altered proliferation and differentiation | Affected the expression of genes and proteins involved in these processes. nih.gov | nih.gov |
Environmental Model Organism Research
The study of 1,3,7,9-TCDD in environmental model organisms is crucial for understanding its ecological impact and for providing comparative data relevant to human health.
1,3,7,9-TCDD is a potent developmental toxicant in a wide range of non-human vertebrates. Fish are particularly sensitive during their early life stages. nih.gov Exposure of fish embryos to TCDD can lead to a suite of adverse effects that manifest after hatching, including edema, hemorrhaging, and craniofacial malformations. nih.gov The skeleton is a significant target of TCDD toxicity in fish, with craniofacial cartilage development being especially vulnerable. nih.gov
In rodent models, the developmental toxicity of TCDD can vary significantly between strains. For example, a study comparing the TCDD-resistant Han/Wistar rat strain and the TCDD-sensitive Long-Evans rat strain revealed striking differences in teratogenic outcomes. nih.gov While Long-Evans fetuses exhibited a high incidence of cleft palate, this effect was absent in Han/Wistar fetuses. nih.gov Conversely, hydronephrosis and gastrointestinal hemorrhaging were observed only in the Han/Wistar strain. nih.gov These findings highlight that sensitivity to the acute lethal effects of TCDD in adult rats does not necessarily correlate with susceptibility to its developmental toxicity. nih.gov
Developmental exposure to TCDD in mice has been shown to have long-lasting consequences, including reduced fertility and an increased incidence of premature birth in the F1 generation and subsequent generations. nih.gov This suggests that the effects of developmental TCDD exposure can be transgenerational.
1,3,7,9-TCDD is a well-established endocrine-disrupting chemical (EDC) and immunotoxicant. nih.govfrontiersin.org Its ability to interfere with hormonal signaling pathways and immune function is a key aspect of its toxicity. nih.gov
In animal models, TCDD exposure has been linked to a variety of endocrine-disrupting effects. For instance, developmental exposure in mice can lead to reduced uterine sensitivity to progesterone, which can compromise reproductive success. nih.gov In male rats, TCDD has been shown to cause a dose-related androgenic deficiency by impairing testicular steroidogenesis. osti.gov
The immune system is also a primary target of TCDD. Exposure can lead to atrophy of the thymus gland, a critical organ for T-cell development, and immunosuppression. nih.gov The immunotoxic effects are mediated, at least in part, by the AhR, which is expressed in various immune cells. As mentioned previously, TCDD can influence the differentiation of T-helper cells, which play a central role in orchestrating immune responses. scienceopen.com
The wide variation in sensitivity to TCDD across different species and even strains within a species is a notable feature of its toxicology. nih.gov This variability underscores the importance of selecting appropriate animal models for studying specific toxicological endpoints.
In a comparative study between mice and rats, TCDD was found to elicit distinct metabolic responses in the liver. In mice, TCDD exposure led to alterations in lipid metabolism, resulting in hepatic fat accumulation. nih.gov In contrast, rats showed minimal hepatic fat accumulation but exhibited changes in choline (B1196258) metabolism. nih.gov These species-specific metabolic alterations were linked to differential gene expression mediated by the AhR. nih.gov
Studies in mice have also shown that TCDD can induce dose-dependent shifts in the urinary metabolome. nih.gov Changes in urinary metabolites such as trimethylamine (B31210) (TMA), trimethylamine N-oxide (TMAO), and 1-methylnicotinamide (B1211872) were observed at low doses, while alterations in other metabolites like glycolate (B3277807) and urocanate were associated with more severe liver damage at higher doses. nih.gov These changes in the urinary metabolome correlated with altered gene expression in the liver, suggesting a direct link between hepatic metabolic disruption and systemic metabolic changes. nih.gov
Research in zebrafish has also revealed that TCDD exposure during early embryonic development can dysregulate metabolic pathways associated with AhR signaling. researchgate.net Notably, pathways critical for brain development and function, such as glutamate (B1630785) metabolism and tyrosine metabolism, were affected. researchgate.net
| Model Organism | Affected Pathways | Key Findings | Reference |
|---|---|---|---|
| Mouse (Liver) | Lipid metabolism, choline metabolism, bile acid metabolism, glycolysis, glycerophospholipid metabolism. nih.gov | Increased hepatic triglyceride and fatty acid levels. nih.gov | nih.gov |
| Rat (Liver) | Choline metabolism, bile acid metabolism, glycolysis, glycerophospholipid metabolism. nih.gov | Decreased betaine (B1666868) and increased phosphocholine. nih.gov | nih.gov |
| Mouse (Urine) | Trimethylamine metabolism, histidine metabolism, branched-chain amino acid metabolism. nih.gov | Dose-dependent changes in urinary metabolites correlated with liver histopathology. nih.gov | nih.gov |
| Zebrafish (Embryo) | Glutamate metabolism, chondroitin (B13769445) sulfate (B86663) biosynthesis, tyrosine metabolism. researchgate.net | Dysregulation of pathways critical for brain development. researchgate.net | researchgate.net |
Remediation and Mitigation Research of 1,3,7,9 Tetrachlorodibenzo P Dioxin
Bioremediation Strategies
Bioremediation utilizes microorganisms to break down or transform environmental pollutants. epa.gov For dioxins, this approach is considered a promising and cost-effective alternative to physical and chemical treatments. osti.gov The success of bioremediation is highly dependent on the specific dioxin congener, as the number and position of chlorine atoms on the dibenzo-p-dioxin (B167043) structure determine its persistence and susceptibility to microbial attack. wikipedia.orgoup.com While specific research on 1,3,7,9-TCDD is not available, general principles of dioxin bioremediation have been extensively studied.
The microbial degradation of dioxins by both bacteria and fungi has been documented for various congeners. osti.gov Fungi, particularly white-rot fungi, and certain bacterial strains have shown the ability to degrade these persistent organic pollutants. nih.gov The effectiveness of these microorganisms is often linked to their enzymatic systems, which can initiate the breakdown of the stable dioxin structure. The substitution pattern of chlorine atoms is a critical factor; congeners with fewer chlorine atoms or with adjacent unsubstituted carbon atoms are generally more susceptible to microbial degradation. nih.gov
The biotransformation of dioxins can occur under two primary conditions: aerobic (oxygen-rich) and anaerobic (oxygen-deficient).
Aerobic Pathways: In the presence of oxygen, bacteria typically employ oxidative mechanisms to degrade dioxins. This process often involves the use of dioxygenase enzymes to cleave the aromatic rings of the dioxin molecule. nih.gov This pathway is generally more effective for less-chlorinated dioxins. For highly chlorinated congeners, the oxidative process is often slow or completely inhibited.
The enzymatic breakdown of dioxins is central to microbial remediation. Although the specific enzymes for 1,3,7,9-TCDD have not been characterized, research on other congeners highlights two main classes of enzymes. nih.gov
Dioxygenases: Found in aerobic bacteria, angular dioxygenases are key enzymes that can initiate the degradation process. They attack an aromatic ring at an angular position (adjacent to the ether bond), leading to the cleavage of the otherwise stable ether bridge and the breakdown of the dioxin structure. nih.gov
Ligninolytic Enzymes: White-rot fungi produce powerful, non-specific extracellular enzymes to degrade lignin (B12514952), a complex polymer in wood. These enzymes, which include laccases and peroxidases (like lignin peroxidase and manganese peroxidase), can also co-metabolically degrade a wide range of persistent pollutants, including various dioxin congeners. nih.govnih.gov They work by generating highly reactive radicals that can oxidize the dioxin molecule, initiating its degradation.
| Enzyme Class | Source Organism Type | General Mechanism of Action on Dioxins |
| Angular Dioxygenase | Aerobic Bacteria | Oxidative cleavage of the ether bond by attacking an adjacent carbon. |
| Lignin Peroxidase (LiP) | White-rot Fungi | Co-metabolic oxidation via radicals, leading to ring cleavage. |
| Manganese Peroxidase (MnP) | White-rot Fungi | Co-metabolic oxidation using Mn(III) as an oxidizing agent. |
| Laccase | White-rot Fungi | Co-metabolic oxidation, often requiring mediator compounds. |
| Dehalogenases | Anaerobic Bacteria | Reductive removal of chlorine atoms from the dioxin structure. |
This table presents generalized information on enzyme classes involved in the degradation of various dioxin congeners, as specific data for 1,3,7,9-TCDD is not available.
Numerous studies have focused on isolating and identifying microbial strains capable of degrading various dioxins, particularly 2,3,7,8-TCDD. While no strains have been specifically characterized for their ability to degrade 1,3,7,9-TCDD, consortia from contaminated sites have shown broad degradation capabilities. osti.gov Studies on soil from dioxin-contaminated sites have identified several bacterial genera that appear to play a role in the degradation process. nih.gov
Illustrative Examples of Dioxin-Degrading Microbial Genera (from studies on other congeners)
| Genus | Type | Relevant Congeners Studied |
|---|---|---|
| Sphingomonas | Bacterium | 2,3,7,8-TCDD, other di- to hexa-chlorinated dioxins |
| Pseudomonas | Bacterium | General dioxin-like compounds |
| Bacillus | Bacterium | 2,3,7,8-TCDD |
| Nocardiopsis | Bacterium | 2,3,7,8-TCDD |
| Phanerochaete | Fungus (White-rot) | 2,3,7,8-TCDD and other PCDDs |
Note: This table is for illustrative purposes and lists microorganisms identified in the degradation of other dioxin congeners, most notably 2,3,7,8-TCDD. nih.govnih.govoup.com Their efficacy against 1,3,7,9-TCDD has not been documented.
Phytoremediation is a technology that uses plants to help clean up contaminated soil and water. For persistent organic pollutants like dioxins, the mechanisms can include phytoextraction (uptake into plant tissues), phytodegradation (breakdown by plant enzymes), and rhizodegradation (breakdown in the root zone by soil microbes stimulated by the plant).
Research into the phytoremediation of dioxins is still an emerging field. Studies have shown that some plants, such as certain species of cucurbits (e.g., zucchini), can take up and accumulate dioxins from the soil. However, the efficiency is highly variable and depends on the plant species, soil type, and specific dioxin congener. There are currently no studies available that specifically investigate the phytoremediation potential for 1,3,7,9-Tetrachlorodibenzo-p-dioxin (B1142305).
Composting is a process that can enhance the bioremediation of contaminated soils. nih.gov By mixing contaminated soil with organic materials (e.g., yard trimmings, manure), a compost pile creates an ideal environment for intense microbial activity. epa.gov This process offers several benefits for degrading pollutants:
Diverse Microbial Community: Compost contains a rich and diverse population of microorganisms, including bacteria and fungi, which can possess a broad range of pollutant-degrading enzymes. nih.gov
Nutrient Supply: The organic matter provides a source of carbon and other essential nutrients, stimulating microbial growth and co-metabolic activity.
Improved Bioavailability: The composting process can help increase the bioavailability of pollutants that are otherwise strongly bound to soil particles, making them more accessible to microbes.
Composting has proven effective for treating soils contaminated with a variety of organic pollutants, including general polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs). nih.gov However, specific research detailing the effectiveness and degradation pathways of 1,3,7,9-TCDD during compost-mediated bioremediation is not present in the available scientific literature.
Microbial Degradation Studies (Bacteria, Fungi)
Physical and Chemical Remediation Approaches (Excluding Incineration/Thermal Treatment)
The remediation of environments contaminated with this compound (1,3,7,9-TCDD) presents a significant challenge due to the compound's persistence and low reactivity. Research into physical and chemical remediation technologies, excluding high-temperature incineration, has focused on methods that can degrade or sequester the contaminant in situ or ex situ. While specific studies on the 1,3,7,9-TCDD isomer are scarce, research on other tetrachlorodibenzo-p-dioxin (TCDD) isomers, particularly the highly toxic 2,3,7,8-TCDD, and on polychlorinated dibenzo-p-dioxins (PCDDs) as a class, provides valuable insights into potential remediation strategies.
Photocatalysis and Photolysis
Photocatalysis and photolysis are advanced oxidation processes that utilize light to initiate chemical reactions leading to the degradation of persistent organic pollutants. These methods are considered promising for the destruction of dioxins.
Photocatalysis involves the use of a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with ultraviolet (UV) or solar light, generates highly reactive hydroxyl radicals. These radicals can attack the dioxin molecule, leading to its breakdown. Studies have demonstrated the successful degradation of various PCDD congeners on TiO₂ films. wikipedia.org The photocatalytic degradation rates of PCDDs have been observed to decrease as the number of chlorine atoms increases. wikipedia.org For instance, the half-lives for the photocatalytic degradation of different PCDDs on TiO₂ were found to be 0.38 hours for a monochlorinated dibenzo-p-dioxin (MCDD), 0.71 hours for a tetrachlorodibenzo-p-dioxin (TCDD), 3.9 hours for a heptachlorinated dibenzo-p-dioxin (HpCDD), and 5.8 hours for octachlorodibenzo-p-dioxin (B131699) (OCDD). wikipedia.org
Research on the photocatalytic degradation of 2,3,7,8-TCDD has shown high efficiency. In one study, using a silver-titanium oxide (AgTi) catalyst doped into a Y-zeolite (AgTiY) and irradiated at 302 nm, a 91% removal of 2,3,7,8-TCDD was achieved within 60 minutes, reaching 98-99% degradation after five hours. mdpi.comca.gov The primary degradation product identified was 2,3,7-trichlorodibenzo-p-dioxin, a less chlorinated and less toxic congener. mdpi.comca.gov Another study examining the photocatalytic process for 2,3,7,8-TCDD on a TiO₂ film under 365 nm UV irradiation reported a reaction rate constant of 0.3256 h⁻¹ for an initial amount of 2000 ng. nih.gov
Photolysis , the degradation of a compound by light alone, has also been investigated. However, direct photolysis of PCDDs in the absence of a catalyst is generally found to be negligible or much slower compared to photocatalysis. wikipedia.orgnih.gov For example, the direct UV irradiation of 1,2,3,6,7,8-hexachlorodibenzo-p-dioxin (B1198213) (HxCDD) showed a significantly lower reaction rate constant (0.0666 h⁻¹) compared to the photocatalytic process. nih.gov
Table 1: Comparison of Photocatalytic and Photolytic Degradation of TCDD Isomers
| Isomer | Remediation Method | Catalyst | Light Source | Degradation Efficiency | Reference |
| 2,3,7,8-TCDD | Photocatalysis | AgTiY | 302 nm UV | 91% in 60 min, 98-99% in 5 hrs | mdpi.comca.gov |
| 2,3,7,8-TCDD | Photocatalysis | TiO₂ film | 365 nm UV | Rate constant: 0.3256 h⁻¹ | nih.gov |
| 1,2,3,6,7,8-HxCDD | Photocatalysis | TiO₂ film | 365 nm UV | Too fast to determine rate | nih.gov |
| 1,2,3,6,7,8-HxCDD | Photolysis | None | UV | Rate constant: 0.0666 h⁻¹ | nih.gov |
While no specific studies on the photocatalysis or photolysis of 1,3,7,9-TCDD were identified, the general principles and findings from research on other TCDD isomers suggest that these technologies could be viable for its remediation, although the efficiency would need to be experimentally determined.
Reductive Dechlorination
Reductive dechlorination is a process where chlorine atoms are removed from a molecule and replaced with hydrogen atoms. This process can be mediated by microorganisms or by chemical reductants. For PCDDs, this process is of particular interest as the removal of chlorine atoms generally leads to a significant reduction in toxicity.
Research has shown that anaerobic microbial communities can dechlorinate various PCDD congeners. A study on sediments from the Passaic River, New Jersey, which are known to be contaminated with dioxins, investigated the potential for reductive dechlorination of different TCDD isomers. wikipedia.orgclu-in.org The study found that while the native microbial communities could dechlorinate 1,2,3,4-TCDD, the dechlorination of 2,3,7,8-TCDD was only observed after the microbial culture was enriched with 1,2-dichlorobenzene. wikipedia.orgclu-in.org This suggests that specific microbial populations are required for the dechlorination of different isomers.
The rate and extent of dechlorination can be influenced by the presence of co-contaminants and the specific microbial consortia present. In the aforementioned study, the dechlorination of 1,2,3,4-TCDD was found to be more rapid than that of 2,3,7,8-TCDD. clu-in.org
While there is no specific research available on the reductive dechlorination of 1,3,7,9-TCDD, the findings from other isomers indicate that this could be a potential remediation pathway. The success of this approach would likely depend on the presence of suitable electron donors and a microbial community capable of dechlorinating this specific isomer.
Sorption-Based Technologies
Sorption-based technologies involve the use of materials with a high affinity for the contaminant to bind it and prevent its migration and bioavailability. These technologies are generally not destructive but rather focus on containment and stabilization.
The high lipophilicity and low water solubility of dioxins mean they have a strong tendency to sorb to organic matter and particulate matter in soil and sediments. wikipedia.org This natural sorption process can be enhanced through the addition of sorbent materials to contaminated sites.
Research on the sorption of 2,3,7,8-TCDD to soils has been conducted to understand its environmental fate. epa.gov The octanol-water partition coefficient (log Kow) and the organic carbon-water (B12546825) partition coefficient (log Koc) are key parameters used to predict the sorption potential of a chemical. For 2,3,7,8-TCDD, the log Kow and log Koc are estimated to be around 7.0, indicating a very strong tendency to sorb to organic matter. epa.gov
While specific studies on the use of engineered sorbents for the remediation of 1,3,7,9-TCDD are not available, materials such as activated carbon, biochar, and organoclays are commonly used for the sorption of hydrophobic organic contaminants and could potentially be effective for this isomer as well. The effectiveness of a particular sorbent would depend on its physical and chemical properties as well as the characteristics of the contaminated matrix.
Enhancing Bioavailability for Remediation
The strong sorption of dioxins to soil and sediment particles, which is a basis for sorption-based remediation, can also be a major limitation for other remediation technologies, particularly bioremediation. For microorganisms to degrade a contaminant, it must be bioavailable, meaning it must be in a form that can be taken up and metabolized by the cells.
Enhancing the bioavailability of strongly sorbed contaminants like 1,3,7,9-TCDD is a critical area of research for improving the efficiency of bioremediation. Several approaches have been investigated to increase the desorption of dioxins from soil and sediment matrices.
One approach is the use of surfactants, which can increase the solubility of hydrophobic compounds and facilitate their transfer from the solid phase to the aqueous phase where they can be accessed by microorganisms. The selection of a suitable surfactant is crucial, as some surfactants can be toxic to the degrading microorganisms.
Another approach is the use of co-solvents, which can alter the properties of the soil-water system and increase the desorption of the contaminant. For example, the sorption of 2,3,7,8-TCDD to soils has been studied in water/methanol mixtures, which can influence its partitioning behavior.
Furthermore, the activity of the degrading microorganisms themselves can play a role in enhancing bioavailability. Some microorganisms can produce biosurfactants that aid in the uptake of hydrophobic compounds. The physical and chemical properties of the soil, such as organic matter content and particle size distribution, also significantly influence the bioavailability of dioxins.
While specific research on enhancing the bioavailability of 1,3,7,9-TCDD for remediation is lacking, the principles derived from studies on other persistent organic pollutants are applicable. Future research in this area will be essential for the development of effective bioremediation strategies for sites contaminated with this and other dioxin congeners.
Ecological Risk Assessment Methodologies and Modeling for 1,3,7,9 Tetrachlorodibenzo P Dioxin
Conceptual Model Development for Ecological Exposure and Effects
Conceptual models for 1,3,7,9-TCDD are foundational to ecological risk assessment. They provide a qualitative description of how this dioxin congener might move through the environment and affect ecological receptors. These models typically illustrate the relationships between sources, transport pathways, exposure routes, and potential adverse outcomes in various species.
A key aspect of these models is the identification of potential sources, such as industrial emissions or combustion byproducts, and the environmental compartments where 1,3,7,9-TCDD is likely to accumulate, including soil, sediment, and biota. The models then trace the pathways through which organisms might be exposed, for example, through direct contact with contaminated media or, more significantly, through the food chain due to its lipophilic (fat-loving) nature and tendency to biomagnify.
The effects component of the conceptual model outlines the potential biological responses in ecological receptors. For dioxins, these effects are primarily mediated through the aryl hydrocarbon receptor (AhR), a protein that, when activated by TCDD, can lead to a cascade of toxic responses. epa.gov These can include reproductive and developmental issues, immunosuppression, and carcinogenicity in susceptible species. epa.gov A conceptual model might depict how exposure to 1,3,7,9-TCDD could lead to reduced reproductive success in fish-eating birds or mammals, ultimately impacting their population dynamics. For instance, exposure to TCDD has been linked to adverse reproductive health outcomes like endometriosis and placental inflammation in mammals. frontiersin.org
Exposure Pathway Modeling (e.g., Air-Plant-Animal, Soil-Ingestion)
Quantitative exposure pathway models are used to estimate the concentration of 1,3,7,9-TCDD that ecological receptors are likely to encounter. These models are crucial for translating environmental concentrations into potential doses.
Air-Plant-Animal Pathway: This pathway is significant for the atmospheric deposition of dioxins onto vegetation. Models like the CalTOX multimedia transport and transformation model can be used to predict the movement of 1,3,7,9-TCDD from the air to plant surfaces. ca.gov Herbivorous animals then ingest the contaminated plants, and the dioxin is subsequently transferred to carnivorous animals that prey on them. The concentration of the compound can increase at each trophic level.
Soil-Ingestion Pathway: For terrestrial ecosystems, the soil is a major reservoir for dioxins. Organisms can be exposed through direct ingestion of contaminated soil or by consuming other organisms that have accumulated the compound from the soil. Models for this pathway consider factors such as soil type, the organism's feeding habits, and the bioavailability of 1,3,7,9-TCDD in the soil.
These models often rely on intermedia transfer factors (ITFs), which describe the partitioning of the chemical between different environmental media (e.g., soil and water, air and plants). ca.gov For instance, the octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc) are critical parameters for predicting the distribution of lipophilic compounds like TCDD. epa.gov
A simplified representation of exposure modeling inputs is shown in the table below.
| Parameter | Description | Relevance to 1,3,7,9-TCDD Exposure Modeling |
| Log Kow | Octanol-water partition coefficient | Indicates the tendency of the compound to accumulate in fatty tissues. Higher values suggest greater potential for bioaccumulation. epa.gov |
| Log Koc | Organic carbon-water partition coefficient | Describes the tendency of the compound to adsorb to organic matter in soil and sediment, affecting its bioavailability. epa.gov |
| Biotransfer Factors (BTFs) | Ratio of contaminant concentration in an organism to the concentration in its food or environment. | Used to model the transfer of 1,3,7,9-TCDD through the food chain. |
| Bioconcentration Factors (BCFs) | Ratio of contaminant concentration in an aquatic organism to the concentration in the surrounding water. | Important for assessing exposure in aquatic ecosystems. ca.gov |
Dose-Response Modeling in Ecological Receptors
Dose-response modeling establishes the relationship between the dose of 1,3,7,9-TCDD and the magnitude of a specific adverse effect in an ecological receptor. This is a critical step in quantifying risk. The toxic effects of TCDD and related compounds are mediated by their binding to the AhR. epa.gov
For many non-cancer endpoints, a threshold dose-response relationship is often assumed, meaning there is a dose below which no adverse effects are expected. However, for carcinogenic effects, a linear non-threshold model is sometimes used, which assumes that any level of exposure carries some risk. oup.com
Researchers have developed various dose-response models for TCDD, including the Hill model, which is a four-parameter sigmoidal model. researchgate.net These models can be used to estimate a point of departure (POD), such as a no-observed-adverse-effect level (NOAEL) or a benchmark dose (BMD), which is then used in the risk characterization. A recent study developed a dose-response modeling framework that integrates mode of action information to estimate MOA-based PODs for nonmutagenic carcinogens like TCDD. nih.gov
The sensitivity to TCDD can vary significantly among different species, which is a major consideration in ecological dose-response modeling. For example, some bird species are much more sensitive to the effects of dioxins than others.
Uncertainty Analysis in Ecological Risk Assessment
Uncertainty is an inherent part of any ecological risk assessment, and it is crucial to identify, characterize, and, where possible, quantify these uncertainties. nih.gov For 1,3,7,9-TCDD, uncertainties can arise from various sources:
Parameter Uncertainty: This refers to uncertainty in the values of model parameters such as partition coefficients, biotransfer factors, and half-lives. ca.gov
Model Uncertainty: This arises from the simplification of complex ecological processes in the models. For example, food web models may not fully capture the complex dietary habits of all organisms in an ecosystem.
Extrapolation Uncertainty: This includes extrapolating toxicity data from one species to another or from laboratory studies to field conditions.
Variability: Natural variability in environmental conditions and biological populations also contributes to uncertainty.
Application of TEQ/TEF Framework in Ecological Contexts
Dioxins and dioxin-like compounds often occur in the environment as complex mixtures. epa.gov The Toxicity Equivalency (TEQ) and Toxicity Equivalency Factor (TEF) framework is a tool used to assess the combined risk of these mixtures. wikipedia.orgbundesumweltministerium.de
The TEF of a specific dioxin-like compound is a measure of its toxicity relative to the most toxic congener, 2,3,7,8-TCDD, which is assigned a TEF of 1.0. epa.govornl.gov The TEQ of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results. ornl.gov
This framework has been extended to ecological risk assessment, with the development of Ecological Toxicity Equivalence Factors (Eco-TEFs) for different taxonomic classes like fish, birds, and mammals. epa.gov However, there is uncertainty regarding the differences in relative potency of dioxin-like compounds among various species. researchgate.net For example, fish-specific TEFs for some dioxin congeners can be significantly different from those developed for mammals. researchgate.net
The table below provides an example of TEFs for some dioxin-like compounds.
| Compound | WHO 2005 TEF for Mammals | WHO 1998 TEF for Fish |
| 2,3,7,8-TCDD | 1 | 1 |
| 1,2,3,7,8-PeCDD | 1 | 0.6 |
| 2,3,4,7,8-PeCDF | 0.3 | 0.7 |
| 3,3',4,4',5-PCB (PCB 126) | 0.1 | 0.005 |
Source: Adapted from multiple scientific assessments.
The application of the TEQ/TEF framework in ecological contexts allows risk assessors to use the extensive toxicological database of 2,3,7,8-TCDD to evaluate the risks posed by complex mixtures of dioxin-like compounds found in the environment.
Site-Specific and Regional Ecological Impact Assessments
While generic risk assessments provide a broad understanding of the potential risks of 1,3,7,9-TCDD, site-specific and regional assessments are often necessary to evaluate the actual impacts on local ecosystems. epa.gov These assessments take into account the specific environmental conditions, sources of contamination, and ecological receptors present at a particular location.
A site-specific assessment would involve:
Detailed site characterization: This includes measuring the concentrations of 1,3,7,9-TCDD and other dioxin-like compounds in relevant environmental media (soil, sediment, water, biota).
Identification of local receptors of concern: This could include endangered or threatened species that are particularly sensitive to the effects of dioxins.
Refinement of exposure models: Using site-specific data on factors like food web structure and organism behavior to improve the accuracy of exposure estimates.
Evaluation of observed effects: This may involve field studies to look for evidence of adverse effects in local populations, such as reproductive problems or population declines.
Regional assessments consider the cumulative impacts of multiple sources of dioxins over a larger geographic area. These assessments are important for understanding the widespread effects of these persistent pollutants and for developing effective regional management strategies. The U.S. Environmental Protection Agency (EPA) has developed procedures for conducting site-specific assessments for dioxin-like compounds. epa.gov
Research on Regulatory and Policy Implications of 1,3,7,9 Tetrachlorodibenzo P Dioxin
Monitoring and Surveillance Program Research
Research into monitoring and surveillance programs for dioxins is well-established, with methodologies designed to detect these compounds in various environmental media, including air, water, soil, sediment, and biological tissues. nih.govepa.gov These programs are essential for assessing human and environmental exposure, identifying sources of contamination, and evaluating the effectiveness of regulatory actions.
Analytical techniques such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) are the gold standard for the congener-specific analysis of dioxins. epa.govlegislation.gov.uk While these methods can identify and quantify a wide range of congeners, including 1,3,7,9-TCDD, the regulatory focus of monitoring programs is on the 17 congeners with established TEFs. The data collected from these programs are used to calculate the total TEQ of samples, which informs risk assessments and regulatory compliance.
Given that 1,3,7,9-TCDD is considered non-toxic from a dioxin-like perspective, there are no specific large-scale monitoring or surveillance programs dedicated to this particular isomer. Its presence in environmental samples may be noted in comprehensive research studies, but it is not a primary target for routine environmental monitoring aimed at protecting public health from dioxin toxicity.
International Conventions and Research Coordination (e.g., Stockholm Convention)
The Stockholm Convention on Persistent Organic Pollutants is the principal international treaty addressing the management of POPs, including dioxins. wikipedia.orgwho.intnih.gov Dioxins (PCDDs and PCDFs) are listed in Annex C of the Convention as unintentionally produced POPs. wikipedia.org Parties to the Convention are obligated to take measures to reduce the total releases of these chemicals with the goal of their continuing minimization and, where feasible, ultimate elimination. ca.govnih.gov
The Convention promotes international research coordination and information exchange on POPs. For dioxins, this includes:
Developing and maintaining inventories of sources and releases.
Promoting the use of BAT and BEP.
Monitoring the presence of these chemicals in the environment and in human populations.
The Stockholm Convention utilizes the TEF methodology for reporting releases of dioxins and furans. vu.nlcdc.gov This means that national inventories and release estimates are reported in TEQ units. As a result, the international efforts coordinated under the Stockholm Convention are focused on the congeners with recognized toxicity, and 1,3,7,9-TCDD is not a specific subject of these international regulatory and research coordination efforts.
Challenges in Dioxin Management and Future Research Needs
The primary challenges in the management of dioxins stem from their extreme persistence in the environment, their ability to bioaccumulate in the food chain, and the toxicity of the 2,3,7,8-substituted congeners. wikipedia.org Key challenges include:
Identification and management of contaminated sites: Legacy contamination from past industrial activities remains a significant issue.
Control of diffuse sources: While point source emissions have been significantly reduced in many countries, diffuse sources such as backyard burning remain a challenge to control.
Global implementation of control measures: Ensuring that all countries have the capacity to implement BAT and BEP is a continuous challenge.
Future research needs in the field of dioxins are primarily directed at refining the understanding of the risks posed by the toxic congeners. This includes:
Re-evaluation of TEFs: The World Health Organization periodically re-evaluates the TEFs for dioxin-like compounds as new scientific data become available. who.intnih.govnih.gov
Understanding non-cancer effects: While the carcinogenic effects of dioxins are well-studied, research continues into other health endpoints, such as developmental and reproductive effects. researchgate.netepa.govwikipedia.orgca.gov
Mixture toxicity: Investigating the effects of complex environmental mixtures of dioxins and other pollutants.
For a congener like 1,3,7,9-TCDD, future research would be of a more fundamental nature. It could include studies to definitively confirm its lack of AhR-mediated toxicity and to explore whether it possesses any other biological activity, either alone or in combination with other chemicals. However, given its presumed low toxicity, such research is a much lower priority compared to the extensive ongoing research on the 2,3,7,8-substituted congeners.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting 1,3,7,9-TCDD in environmental samples?
- Methodology : Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for dioxin analysis. Sample preparation involves extraction using non-polar solvents (e.g., n-nonane), followed by cleanup with sulfuric acid-impregnated silica gel to remove lipids and interfering compounds. EPA Method 613 for 2,3,7,8-TCDD can be adapted for 1,3,7,9-TCDD by adjusting isomer-specific parameters, such as retention times and ion abundance ratios .
- Validation : Ensure calibration with certified reference materials (CRMs) and isotope dilution techniques (e.g., C-labeled analogs) to correct for matrix effects. Quality control should include blanks, spikes, and duplicate analyses to meet EPA guidelines .
Q. How does 1,3,7,9-TCDD differ structurally and toxicologically from 2,3,7,8-TCDD?
- Structural Differences : The chlorine substitution pattern (1,3,7,9 vs. 2,3,7,8) impacts molecular planarity and binding affinity to the aryl hydrocarbon receptor (AhR), a key mediator of toxicity. 1,3,7,9-TCDD has lower AhR activation potency due to steric hindrance, as shown in comparative in vitro assays .
- Toxicological Implications : While 2,3,7,8-TCDD is a known carcinogen and teratogen, 1,3,7,9-TCDD exhibits weaker endocrine-disrupting effects. However, its environmental persistence and bioaccumulation potential remain significant concerns .
Q. What are the primary environmental sources of 1,3,7,9-TCDD?
- Natural Formation : Observed in Canadian peat bogs via enzymatic oxidative coupling of chlorophenols (e.g., 2,4-dichlorophenol) mediated by chloroperoxidase, a soil enzyme. This pathway differs from anthropogenic sources like incineration .
- Anthropogenic Release : Occurs as a byproduct in chlorinated pesticide synthesis or improper waste incineration. Monitoring requires congener-specific analysis due to co-occurrence with other dioxins .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of 1,3,7,9-TCDD?
- Experimental Design : Use AhR knockout (Ahr) murine models to isolate receptor-mediated effects. In vitro assays (e.g., reporter gene assays) should employ human hepatocyte lines to assess species-specific responses. Dose-response studies must account for metabolic differences, such as CYP1A1 induction variability .
- Data Interpretation : Conflicting hepatic toxicity results (e.g., microvesicular fatty liver vs. fibrosis) may stem from exposure timing (acute vs. chronic) or inter-laboratory variability in dosing protocols. Meta-analyses should standardize toxicity equivalence factors (TEFs) using WHO guidelines .
Q. What methodological challenges arise in quantifying 1,3,7,9-TCDD biodegradation in soil matrices?
- Analytical Challenges : Co-elution with structurally similar congeners (e.g., 1,2,3,8-TCDD) requires advanced chromatographic separation (e.g., DB-5MS columns with 60 m length). Confirmatory analysis via tandem MS/MS improves specificity .
- Biodegradation Studies : Use C-labeled 1,3,7,9-TCDD to track mineralization products. Anaerobic microbial consortia from contaminated sediments show partial dechlorination, but pathways remain poorly characterized. Combine metagenomics with stable isotope probing (SIP) to identify degradative taxa .
Q. How do congener-specific properties of 1,3,7,9-TCDD influence its environmental fate and risk assessment?
- Partitioning Behavior : Lower log (octanol-water coefficient) compared to 2,3,7,8-TCDD reduces bioaccumulation in fatty tissues but increases mobility in aquatic systems. Sediment adsorption correlates with organic carbon content; model predictions require site-specific parameters .
- Risk Assessment : Incorporate congener-specific TEFs (e.g., 0.001 for 1,3,7,9-TCDD vs. 1 for 2,3,7,8-TCDD) into cumulative dioxin toxicity calculations. Probabilistic models should address data gaps in half-life and bioaccessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
